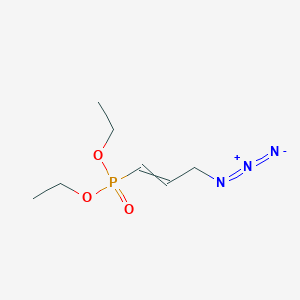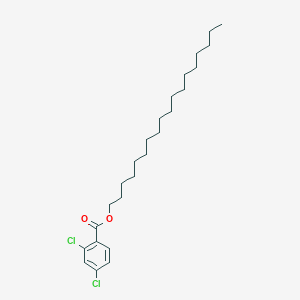![molecular formula C12H14IN3O2 B12529023 Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate CAS No. 652169-44-3](/img/structure/B12529023.png)
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an iodine atom, a pyrrolidine ring, and a diazenyl group attached to a benzoate ester, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate typically involves a multi-step process. One common method includes the iodination of a benzoate precursor followed by the introduction of the pyrrolidine and diazenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the diazenyl group or other functional groups in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (E)-4-[(5-hydroxy-3,4-bis(hydroxymethyl)-6-methylpyridin-2-yl)diazenyl]benzoate: A similar azo compound with different substituents.
Methyl 3-iodo-4-(1-pyrrolidinylmethyl)benzoate: Another compound with a similar structure but different functional groups.
Uniqueness
Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
652169-44-3 |
|---|---|
Molekularformel |
C12H14IN3O2 |
Molekulargewicht |
359.16 g/mol |
IUPAC-Name |
methyl 3-iodo-4-(pyrrolidin-1-yldiazenyl)benzoate |
InChI |
InChI=1S/C12H14IN3O2/c1-18-12(17)9-4-5-11(10(13)8-9)14-15-16-6-2-3-7-16/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
CZZUUORWVXEMGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=C(C=C1)N=NN2CCCC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {[(9-oxoacridin-10(9H)-yl)oxy]methyl}phosphonate](/img/structure/B12528951.png)
![(2R)-1-{[tert-Butyl(dimethyl)silyl]oxy}pentan-2-ol](/img/structure/B12528959.png)

![4-[5-(2H-1,3-Benzodioxol-5-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12528978.png)
![1,3-Benzenediol, 4-[1-methyl-7-(trifluoromethyl)-1H-indazol-3-yl]-](/img/structure/B12528984.png)


![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![2,4-Dichloro-1-[4-chloro-2-(2-nitrophenoxy)phenoxy]benzene](/img/structure/B12529016.png)

![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
